molecular formula C9H11ClFNO B582382 (S)-6-fluorochroman-4-amine hydrochloride CAS No. 1260609-97-9

(S)-6-fluorochroman-4-amine hydrochloride

Cat. No. B582382
M. Wt: 203.641
InChI Key: VHMBQKMHABXVJN-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-6-fluorochroman-4-amine hydrochloride” is a chemical compound likely composed of a chroman backbone, which is a common structure in many bioactive compounds, with a fluorine atom at the 6th position, an amine group at the 4th position, and a hydrochloride group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the chroman backbone, with the various functional groups attached at the specified positions. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Amines, such as the one present in this compound, are known to undergo a variety of reactions, including alkylation and acylation . The presence of the fluorine atom might also influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of an amine group could influence the compound’s solubility and basicity . The fluorine atom might also influence the compound’s properties due to its high electronegativity .

Scientific Research Applications

Applications of Amine-functionalized Materials

PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents have been investigated for their potential in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents, suggesting that amine-functionalized materials can offer alternative solutions for controlling PFAS at low concentrations in municipal water and wastewater treatment processes (Ateia et al., 2019).

Fluorescence Emission from Nitrogen-containing Organic Compounds

Research has shown interesting blue emission from poly(amido amine) dendrimers and small molecules containing amino groups, indicating potential applications in biomedical fields due to their biocompatibility and unique properties. These findings suggest that compounds like (S)-6-fluorochroman-4-amine hydrochloride could have applications in developing new organic fluorophores for medical and biological research (Wang Shao-fei, 2011).

Amine-functionalized Metal–Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials demonstrate high CO2 sorption capacity at low pressures and are useful in CO2/H2, CO2/CH4, and CO2/N2 separation, highlighting the versatility of amine-functionalized materials in environmental and chemical engineering applications (Yichao Lin et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many amines are irritants and can be harmful if ingested or inhaled .

Future Directions

The future directions for a compound like this would depend on its intended use and how well it performs in that role. If it’s intended to be used as a drug, future research might focus on improving its efficacy, reducing its side effects, or finding new applications .

properties

IUPAC Name

(4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMBQKMHABXVJN-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719929
Record name (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-fluorochroman-4-amine hydrochloride

CAS RN

1260609-97-9
Record name (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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